molecular formula C20H16FN3 B5485314 3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5485314
M. Wt: 317.4 g/mol
InChI Key: XCWSKTGWGSDPSV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:

  • 3-(4-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-bromophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(4-methoxyphenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and photophysical properties. The unique combination of fluorophenyl and methylphenyl groups in this compound contributes to its distinct properties, such as enhanced fluorescence and specific kinase inhibition .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3/c1-13-3-5-15(6-4-13)18-11-12-22-20-19(14(2)23-24(18)20)16-7-9-17(21)10-8-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSKTGWGSDPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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